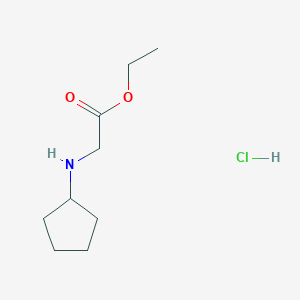

N-Cyclopentyl-amino-acetic acid ethyl ester hydrochloride

Vue d'ensemble

Description

“N-Cyclopentyl-amino-acetic acid ethyl ester hydrochloride” is a chemical compound with the molecular formula C9H18ClNO2 . It is also known by other names such as “methyl 2-(cyclopentylamino)acetate hydrochloride”, “N-Cyclopentyl Glycine methyl ester HCl”, and "Glycine, N-cyclopentyl-, Methyl ester, hydrochloride" .

Chemical Reactions Analysis

Esters, such as “this compound”, typically undergo a reaction known as hydrolysis. In this reaction, the ester is split by water into a carboxylic acid and an alcohol. This reaction can be catalyzed by either an acid or a base .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 207.7 g/mol . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Applications De Recherche Scientifique

Kinetics and Mechanism of Hydrolysis

Research has delved into the kinetics and mechanisms of hydrolysis for compounds related to N-Cyclopentyl-amino-acetic acid ethyl ester hydrochloride. One study employed a reversed-phase HPLC assay to investigate the degradation of cyclopentolate hydrochloride in alkaline solutions, revealing that it undergoes rapid degradation at higher pH values, leading to the formation of phenylacetic acid and α-(1-hydroxycyclopentyl)benzeneacetic acid through a parallel scheme. This insight is vital for understanding the stability and reactivity of related esters in various chemical environments (Roy, 1995).

Synthesis of Complex Organic Compounds

Another research focus is the synthesis of complex organic structures using cycloalkene skeletons. For instance, the diastereoselective synthesis of a functionalized cyclohexene skeleton, employing ring-closing metathesis and Grignard reactions, showcases the application of cycloalkene derivatives in creating biologically relevant molecules (Cong & Yao, 2006).

Polymer and Material Science Applications

Studies have also explored the use of cyclopentanone derivatives in polymer and material science. For example, the synthesis of poly[(amino acid ester)phosphazenes] investigates these polymers' potential as drug delivery vehicles. Such research indicates the versatility of cyclopentanone derivatives in developing biodegradable materials with potential pharmaceutical applications (Allcock, Pucher, & Scopelianos, 1994).

Catalysis and Chemical Reactions

Research on the catalysis of ester aminolysis by cyclodextrins has provided insights into how the presence of cyclodextrins can either catalyze or inhibit the aminolysis of p-nitrophenyl alkanoates by primary amines. This research highlights the complex interactions that can influence chemical reactions and the potential for cyclodextrins to modulate these processes in a controlled manner (Gadosy, Boyd, & Tee, 2000).

Mécanisme D'action

Mode of Action

It’s known that amines can act as nucleophiles, reacting with various electrophiles . This suggests that the compound might interact with its targets through nucleophilic reactions, leading to changes in the target molecules.

Biochemical Pathways

Amines are known to participate in various biochemical reactions, including the suzuki–miyaura coupling reaction . This reaction involves the formation of carbon-carbon bonds, which is a crucial process in organic synthesis .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-Cyclopentyl-amino-acetic acid ethyl ester hydrochloride . For instance, the reactivity of amines can be influenced by the pH of the environment .

Propriétés

IUPAC Name |

ethyl 2-(cyclopentylamino)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)7-10-8-5-3-4-6-8;/h8,10H,2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZMLCCHUZDNREB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC1CCCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10517856 | |

| Record name | Ethyl N-cyclopentylglycinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84126-69-2 | |

| Record name | Ethyl N-cyclopentylglycinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

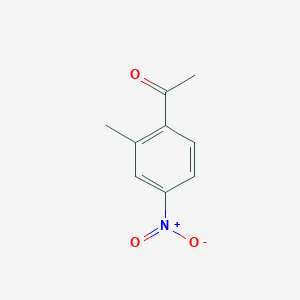

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1601115.png)

![[3,4'-Bipyridin]-6-amine](/img/structure/B1601119.png)

![benzyl 2-[2-[(1-ethoxycarbonyl-3-phenyl-propyl)amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylate](/img/structure/B1601129.png)